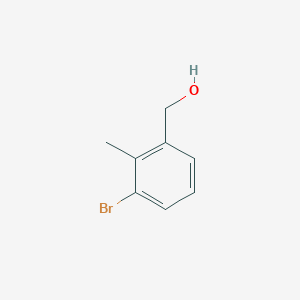

(3-Bromo-2-methylphenyl)methanol

Description

BenchChem offers high-quality (3-Bromo-2-methylphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-methylphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDXDWXAAQXHLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434495 | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83647-43-2 | |

| Record name | 3-Bromo-2-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-BROMO-2-METHYLPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-2-methylphenyl)methanol (CAS 83647-43-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-2-methylphenyl)methanol, with CAS number 83647-43-2, is a key benzylic alcohol derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where it functions as a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of (3-bromo-2-methylphenyl)methanol. A significant focus is placed on its application in the development of small-molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway, a cornerstone of modern cancer immunotherapy. Detailed experimental protocols for its synthesis and a key synthetic application are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Physicochemical Properties

(3-Bromo-2-methylphenyl)methanol is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 83647-43-2 | |

| Molecular Formula | C₈H₉BrO | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 103-104 °C | |

| IUPAC Name | (3-bromo-2-methylphenyl)methanol | |

| InChI | InChI=1S/C8H9BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |

| InChIKey | XYDXDWXAAQXHLK-UHFFFAOYSA-N | |

| SMILES | CC1=C(C=CC=C1Br)CO |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the hydroxyl proton, and the methyl protons. The aromatic protons would appear in the range of δ 7.0-7.6 ppm. The methylene protons would likely be a singlet around δ 4.5-4.8 ppm, and the methyl protons a singlet around δ 2.2-2.5 ppm. The hydroxyl proton signal would be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the CH₂OH group would be expected around δ 60-65 ppm, and the methyl carbon would appear in the upfield region, around δ 15-20 ppm.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration would likely appear in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Synthesis

(3-Bromo-2-methylphenyl)methanol is commonly synthesized via the reduction of 3-bromo-2-methylbenzoic acid.

Experimental Protocol: Reduction of 3-Bromo-2-methylbenzoic Acid

This protocol describes the synthesis of (3-bromo-2-methylphenyl)methanol from 3-bromo-2-methylbenzoic acid using sodium borohydride and iodine in tetrahydrofuran.

Materials:

-

3-Bromo-2-methylbenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Ethyl acetate

-

2N aqueous sodium hydroxide (NaOH)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ice bath

Procedure:

-

Dissolve 3-bromo-2-methylbenzoic acid (1.0 equivalent) in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (6.1 equivalents) portion-wise to the stirred solution.

-

Slowly add a solution of iodine (3.0 equivalents) in anhydrous tetrahydrofuran to the reaction mixture.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

-

Extract the reaction mixture with ethyl acetate (3 x volume of THF).

-

Combine the organic phases and wash sequentially with 2N aqueous sodium hydroxide and saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield (3-bromo-2-methylphenyl)methanol as a white solid.

Caption: Synthesis workflow for (3-Bromo-2-methylphenyl)methanol.

Applications in Drug Development

The primary application of (3-bromo-2-methylphenyl)methanol in drug development is as a precursor for the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint.

Role in PD-1/PD-L1 Inhibitor Synthesis

(3-Bromo-2-methylphenyl)methanol is a key reactant in Suzuki coupling reactions to form the biphenyl core structure present in many potent PD-L1 inhibitors. This biphenyl moiety is crucial for the inhibitor's ability to bind to PD-L1 and disrupt its interaction with PD-1.

Experimental Protocol: Suzuki Coupling Reaction

The following protocol outlines a representative Suzuki coupling reaction using (3-bromo-2-methylphenyl)methanol to synthesize a biphenyl intermediate.

Materials:

-

(3-Bromo-2-methylphenyl)methanol

-

A suitable boronic acid or boronic ester partner (e.g., (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)boronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., dioxane/water)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a reaction vessel, add (3-bromo-2-methylphenyl)methanol (1.0 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the solvent system to the vessel.

-

Deoxygenate the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biphenyl product.

Caption: Suzuki coupling of (3-Bromo-2-methylphenyl)methanol.

Biological Context: The PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.

-

PD-1 (Programmed Death-1): A receptor expressed on the surface of activated T cells, B cells, and other immune cells.

-

PD-L1 (Programmed Death-Ligand 1): A transmembrane protein that can be expressed on various cell types, including cancer cells.

When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell. This signaling cascade leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity, ultimately allowing the tumor cell to evade immune destruction.

Small-molecule inhibitors derived from (3-bromo-2-methylphenyl)methanol are designed to bind to PD-L1, often inducing its dimerization and internalization. This prevents the interaction between PD-L1 and PD-1, thereby blocking the inhibitory signal and restoring the anti-tumor activity of the T cells.

Caption: PD-1/PD-L1 signaling and inhibitor action.

Conclusion

(3-Bromo-2-methylphenyl)methanol is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its role as a key intermediate in the synthesis of small-molecule PD-1/PD-L1 inhibitors highlights its importance in the development of next-generation cancer immunotherapies. This guide provides essential technical information to aid researchers and drug development professionals in leveraging the potential of this compound in their scientific endeavors. Further research into novel applications and reaction pathways involving (3-bromo-2-methylphenyl)methanol is warranted and holds promise for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of (3-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (3-Bromo-2-methylphenyl)methanol. The information is compiled to assist researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics of this compound. This document presents available quantitative data, detailed experimental protocols for property determination, and structural information.

Core Physical and Chemical Properties

(3-Bromo-2-methylphenyl)methanol, with the CAS number 83647-43-2, is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a hydroxymethyl group. This combination of functional groups dictates its physical and chemical behavior.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.52-7.50 (1H, m), 7.32 (1H, d, J = 7.6 Hz), 7.06 (1H, t, J = 7.8 Hz), 4.73 (2H, d, J = 5.9 Hz), 2.43 (3H, s), 1.58 (1H, t, J = 5.9 Hz) | ChemicalBook[3] |

| Monoisotopic Mass | 199.98368 Da | PubChem[1] |

| XlogP (Predicted) | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Melting point, boiling point, and density values are not consistently reported in publicly available experimental databases. The physical form is noted as a solid by commercial suppliers.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For (3-Bromo-2-methylphenyl)methanol, the following chemical shifts have been reported:

-

δ 7.52-7.50 (1H, m): Aromatic proton.

-

δ 7.32 (1H, d, J = 7.6 Hz): Aromatic proton.

-

δ 7.06 (1H, t, J = 7.8 Hz): Aromatic proton.

-

δ 4.73 (2H, d, J = 5.9 Hz): Methylene protons (-CH₂OH).

-

δ 2.43 (3H, s): Methyl protons (-CH₃).

-

δ 1.58 (1H, t, J = 5.9 Hz): Hydroxyl proton (-OH).[3]

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of a solid organic compound like (3-Bromo-2-methylphenyl)methanol.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline (3-Bromo-2-methylphenyl)methanol is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Boiling Point Determination (for solids that can be melted and are stable at their boiling point)

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of (3-Bromo-2-methylphenyl)methanol is placed in the test tube, enough to create a liquid column of about 2-3 cm upon melting.

-

Apparatus Setup:

-

A capillary tube is placed inside the test tube with its open end submerged in the molten sample.

-

The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in a heating bath.

-

-

Measurement:

-

The heating bath is heated gently.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and the volume it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent if the compound is polar and vice versa)

Procedure:

-

Mass Measurement: A known mass of (3-Bromo-2-methylphenyl)methanol is accurately weighed using an analytical balance.

-

Volume Measurement by Displacement:

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Sample and Solvent Addition: Approximately 10-20 mg of (3-Bromo-2-methylphenyl)methanol is placed in a test tube.

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the test solvent is added.

-

Observation: The mixture is agitated vigorously for 1-2 minutes.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Quantitative Assessment (Optional): For a more quantitative measure, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined by evaporating a known volume of the supernatant and weighing the residue.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

This guide serves as a foundational resource for understanding the physical properties of (3-Bromo-2-methylphenyl)methanol. For mission-critical applications, experimental verification of the computed data is strongly advised.

References

An In-depth Technical Guide on the Physicochemical Properties of (3-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Data

The following table summarizes the available physical and chemical properties of (3-Bromo-2-methylphenyl)methanol.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[1] |

| Molecular Weight | 201.06 g/mol | PubChem[1] |

| Physical Form | White solid | ChemicalBook[2] |

| CAS Number | 83647-43-2 | Sigma-Aldrich |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting and boiling points of an organic compound such as (3-Bromo-2-methylphenyl)methanol.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method is crucial for identifying a compound and assessing its purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

The solid sample of (3-Bromo-2-methylphenyl)methanol, finely powdered

-

Mortar and pestle

-

Tube for dropping the capillary

Procedure:

-

Sample Preparation: A small amount of the dry solid sample is finely powdered using a mortar and pestle.[3] The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to allow the solid to fall to the sealed end. The capillary tube is then dropped through a long glass tube to tightly pack the sample to a height of 2-3 mm.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

Heating: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate determination.[4]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] This micro method is suitable for small quantities of liquid. Since (3-Bromo-2-methylphenyl)methanol is a solid at room temperature, it would first need to be melted to determine its boiling point.

Apparatus and Materials:

-

Small test tube or vial[8]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread to attach the test tube to the thermometer[6][8]

-

Liquid sample of (3-Bromo-2-methylphenyl)methanol (melted)

Procedure:

-

Sample Preparation: A small amount of the liquid sample (about 0.5 mL) is placed in a small test tube.[8] A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band.[8] The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating bath (e.g., a Thiele tube filled with mineral oil).[6][8]

-

Heating: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Measurement: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[8] The heat is then removed, and the bath is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. (3-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 10035697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3-broMo-2-Methylphenyl)Methanol | 83647-43-2 [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

Core Focus: Solubility Profile of (3-Bromo-2-methylphenyl)methanol in Organic Solvents

(3-Bromo-2-methylphenyl)methanol is a substituted aromatic alcohol. Its solubility in organic solvents is primarily governed by the interplay of its functional groups: the polar hydroxyl (-CH₂OH) group, the nonpolar aromatic ring, and the substituents (a bromine atom and a methyl group). The hydroxyl group is capable of hydrogen bonding, which enhances solubility in polar protic solvents. The aromatic ring and its nonpolar substituents contribute to its solubility in nonpolar and moderately polar aprotic solvents through van der Waals forces.

Based on the "like dissolves like" principle, (3-Bromo-2-methylphenyl)methanol is expected to exhibit good solubility in a range of organic solvents. The presence of the polar hydroxyl group suggests solubility in polar solvents, while the substituted phenyl ring indicates an affinity for nonpolar and aromatic solvents.

Predicted Solubility Profile

The expected qualitative solubility of (3-Bromo-2-methylphenyl)methanol in various classes of organic solvents is summarized in the table below. This is a predictive assessment and should be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile | High to Moderate | The polar nature of these solvents can interact with the dipole moment of the solute. The absence of strong hydrogen bonding from the solvent might slightly limit solubility compared to protic solvents. |

| Moderately Polar | Dichloromethane, Chloroform | High to Moderate | These solvents can effectively solvate the aromatic ring and the polar functional group through dipole-dipole interactions. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent. The polar hydroxyl group may limit very high solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant polarity of the hydroxyl group is mismatched with the nonpolar nature of these solvents, leading to poor solvation. |

Experimental Determination of Solubility

A precise understanding of solubility requires experimental measurement. The following is a detailed protocol for determining the solubility of a solid compound like (3-Bromo-2-methylphenyl)methanol in an organic solvent using the isothermal saturation method.

Methodology: Isothermal Saturation and Gravimetric/Spectroscopic Analysis

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

-

(3-Bromo-2-methylphenyl)methanol

-

Selected organic solvents (analytical grade)

-

Vials with tight-sealing caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Drying oven, desiccator

-

For Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes

2. Procedure:

-

Sample Preparation:

-

Add an excess amount of (3-Bromo-2-methylphenyl)methanol to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Record the exact mass of the compound added, if desired for mass balance calculations.

-

Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should not change over time once equilibrium is established.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, dry, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is crucial to remove any undissolved solid particles.

-

3. Analysis:

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely removed, place the vial in a drying oven (at a temperature below the melting point of the compound) to remove any residual solvent.

-

Cool the vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

-

The final mass represents the amount of dissolved (3-Bromo-2-methylphenyl)methanol. Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic Analysis (UV-Vis):

-

Determine the wavelength of maximum absorbance (λ_max) of (3-Bromo-2-methylphenyl)methanol in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations of the compound in the solvent.

-

Measure the absorbance of each standard solution at λ_max and construct a calibration curve (absorbance vs. concentration).

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted sample at λ_max.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (3-Bromo-2-methylphenyl)methanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed spectral data, experimental methodologies, and visual representations to aid in the structural elucidation and characterization of this compound.

Introduction

(3-Bromo-2-methylphenyl)methanol is a substituted benzyl alcohol derivative. Its structure, featuring a bromine atom and a methyl group on the aromatic ring, gives rise to a distinct pattern in its NMR spectra, which is crucial for its identification and the analysis of its chemical environment. Understanding the NMR profile of this compound is essential for confirming its synthesis, assessing its purity, and for its application as an intermediate in the development of more complex molecules.

NMR Spectral Data

The following sections present the ¹H and ¹³C NMR spectral data for (3-Bromo-2-methylphenyl)methanol. The data is organized into tables for clarity and ease of comparison.

¹H NMR Spectral Data

The ¹H NMR spectrum of (3-Bromo-2-methylphenyl)methanol was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.52 - 7.50 | m | - | 1H |

| H-4 | 7.32 | d | 7.6 | 1H |

| H-5 | 7.06 | t | 7.8 | 1H |

| CH₂OH | 4.73 | d | 5.9 | 2H |

| CH₃ | 2.43 | s | - | 3H |

| OH | 1.58 | t | 5.9 | 1H |

Note: The multiplicity abbreviations are as follows: s = singlet, d = doublet, t = triplet, m = multiplet.

¹³C NMR Spectral Data (Predicted)

Due to the limited availability of experimental ¹³C NMR data in the public domain, the following table presents predicted chemical shifts. These predictions are based on computational algorithms and provide a reliable estimation for the carbon resonances of (3-Bromo-2-methylphenyl)methanol.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140.2 |

| C-2 | 135.8 |

| C-3 | 124.5 |

| C-4 | 130.5 |

| C-5 | 127.8 |

| C-6 | 129.7 |

| CH₂OH | 63.1 |

| CH₃ | 19.5 |

Disclaimer: These are predicted values and should be used as a guide. Experimental verification is recommended for definitive assignment.

Experimental Protocols

The following protocols describe the general procedures for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like (3-Bromo-2-methylphenyl)methanol.

Sample Preparation

-

Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the solid (3-Bromo-2-methylphenyl)methanol. For a ¹³C NMR spectrum, a larger quantity of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration : To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. If the deuterated solvent does not already contain TMS, a small drop can be added.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

NMR Spectra Acquisition

-

Spectrometer Setup : The NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard one-pulse sequence is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width : A spectral width of approximately 12-15 ppm is generally adequate for most organic compounds.

-

Acquisition Time : An acquisition time of 2-4 seconds provides good resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is common.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Number of Scans : Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (from hundreds to thousands) is required.

-

Spectral Width : A wider spectral width of 0-220 ppm is necessary to encompass the range of carbon chemical shifts.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is often used to allow for the complete relaxation of all carbon nuclei, especially quaternary carbons.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Chemical structure of (3-Bromo-2-methylphenyl)methanol with atom numbering.

Caption: Generalized workflow for NMR analysis.

Mass Spectrometry Analysis of (3-Bromo-2-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry data, experimental protocols, and analytical workflow for the characterization of (3-Bromo-2-methylphenyl)methanol. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of analytical chemistry, pharmacology, and drug development.

Mass Spectrometry Data

The mass spectrometry data for (3-Bromo-2-methylphenyl)methanol reveals a characteristic fragmentation pattern that is consistent with its chemical structure. The presence of a bromine atom is readily identifiable by the isotopic distribution in the mass spectrum.

Predicted Mass Spectrum Data

While an experimental mass spectrum for (3-Bromo-2-methylphenyl)methanol is not publicly available in spectral databases, a predicted fragmentation pattern can be deduced based on the known fragmentation of benzyl alcohols and aromatic bromo-compounds.

| m/z (predicted) | Ion Formula | Fragment Lost | Interpretation |

| 200/202 | [C8H9BrO]+• | - | Molecular ion peak (M+•) with characteristic bromine isotopic pattern (~1:1 ratio). |

| 183/185 | [C8H8Br]+ | •OH | Loss of a hydroxyl radical. |

| 121 | [C8H9O]+ | •Br | Loss of a bromine radical. |

| 105 | [C7H5O]+ | •Br, CH4 | Loss of a bromine radical and methane. |

| 91 | [C7H7]+ | •Br, CH2O | Loss of a bromine radical and formaldehyde, potentially forming a tropylium ion. |

| 77 | [C6H5]+ | •Br, CH3CHO | Loss of a bromine radical and acetaldehyde. |

Note: The presence of bromine (isotopes 79Br and 81Br in approximately a 1:1 natural abundance) will result in ion peaks separated by 2 m/z units for all bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry data for small molecules such as (3-Bromo-2-methylphenyl)methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like (3-Bromo-2-methylphenyl)methanol.

1. Sample Preparation:

-

Dissolve 1 mg of (3-Bromo-2-methylphenyl)methanol in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, dilute the sample to a final concentration of 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a versatile technique for the analysis of a wide range of small molecules and is particularly useful for those that are not amenable to GC-MS.

1. Sample Preparation:

-

Dissolve 1 mg of (3-Bromo-2-methylphenyl)methanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the sample to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent high-resolution mass spectrometer.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-10 min: 5% to 95% B.

-

10-12 min: 95% B.

-

12-12.1 min: 95% to 5% B.

-

12.1-15 min: 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.

-

Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350 °C.

-

Sheath Gas Flow: 11 L/min.

-

Mass Range: m/z 50-1000.

-

Data Acquisition: High-resolution tandem mass spectrometry (MS/MS) can be performed for structural elucidation.

Workflow and Pathway Visualizations

The following diagrams illustrate a typical workflow for the analysis of a small molecule in a drug development context and the predicted fragmentation pathway of (3-Bromo-2-methylphenyl)methanol.

Caption: A typical workflow for small molecule analysis in drug development.

Caption: Predicted fragmentation pathway of (3-Bromo-2-methylphenyl)methanol.

Unveiling the Structural Architecture: A Technical Guide to the Characterization of (3-Bromo-2-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: (3-Bromo-2-methylphenyl)methanol is a key intermediate in the synthesis of various pharmacologically active compounds.[1] A thorough understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the currently available information on (3-bromo-2-methylphenyl)methanol and outlines a detailed, standardized protocol for the determination of its crystal structure, a critical piece of data that is not yet publicly available. While crystallographic data for this specific compound is not found in the public domain, this paper serves as a roadmap for researchers seeking to elucidate its solid-state conformation.

Introduction

(3-Bromo-2-methylphenyl)methanol, also known as 3-bromo-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its molecular structure, featuring a bromine atom and a methyl group on the phenyl ring, makes it a versatile building block in organic synthesis. Notably, it has been utilized in the preparation of fused ring compounds that act as PD-1/PD-L1 inhibitors, highlighting its potential in cancer immunotherapy research.[1] The precise arrangement of atoms in the solid state, governed by its crystal structure, influences its physical and chemical properties, including solubility, melting point, and reactivity. This guide addresses the current knowledge gap regarding its crystal structure and proposes a clear pathway for its determination.

Physicochemical Properties

A summary of the known physicochemical properties of (3-bromo-2-methylphenyl)methanol is presented in Table 1. These properties are essential for its handling, characterization, and the design of crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrO | PubChem[2] |

| Molecular Weight | 201.06 g/mol | PubChem[2] |

| CAS Number | 83647-43-2 | PubChem[2] |

| Appearance | White solid | ChemicalBook[1] |

| Purity | 97% | Sigma-Aldrich[3] |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich[3] |

Synthesis of (3-Bromo-2-methylphenyl)methanol

The synthesis of (3-bromo-2-methylphenyl)methanol can be achieved through the reduction of 3-bromo-2-methylbenzoic acid. A detailed experimental protocol is provided below.

3.1. Experimental Protocol: Synthesis

Materials:

-

3-Bromo-2-methylbenzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Iodine (I₂)

-

Ethyl acetate

-

2N aqueous sodium hydroxide (NaOH)

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 3-bromo-2-methylbenzoic acid (1.08 g, 5.0 mmol) in anhydrous tetrahydrofuran (20 mL) in a round-bottom flask.[1]

-

Cool the solution to 0°C in an ice bath.[1]

-

Add sodium borohydride (1.15 g, 30.4 mmol) portion-wise to the stirred solution.[1]

-

Slowly add a solution of iodine (3.81 g, 15.0 mmol) in tetrahydrofuran (16 mL) dropwise to the reaction mixture.[1]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 hours.[1]

-

Extract the reaction mixture with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic phases and wash sequentially with 2N aqueous sodium hydroxide (20 mL) and saturated saline solution (20 mL).[1]

-

Dry the organic phase over anhydrous sodium sulfate and filter.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent to yield (3-bromo-2-methylphenyl)methanol as a white solid (934 mg, 86% yield).[1]

Proposed Workflow for Crystal Structure Determination

As the crystal structure of (3-bromo-2-methylphenyl)methanol has not been reported, this section outlines a standard experimental workflow for its determination. This process involves three key stages: crystallization, X-ray diffraction data collection, and structure solution and refinement.

Caption: Proposed workflow for the determination of the crystal structure of (3-bromo-2-methylphenyl)methanol.

4.1. Experimental Protocol: Crystallization

The goal of this step is to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

Procedure:

-

Solvent Screening: Dissolve a small amount of purified (3-bromo-2-methylphenyl)methanol in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to determine its solubility.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop of a concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant.

-

Sitting Drop: Place a small drop of a concentrated solution of the compound in a microbridge within a well of a crystallization plate, with the reservoir containing a precipitant.

-

-

-

Crystal Monitoring: Regularly inspect the crystallization trials under a microscope for the formation of single crystals.

4.2. Experimental Protocol: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the crystal structure.

Procedure:

-

Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant if data is to be collected at low temperatures.

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

4.3. Structure Solution and Refinement

The final stage involves solving the phase problem and refining the atomic model.

Procedure:

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the bromine atom).

-

Structure Refinement:

-

Use the initial atomic positions to calculate the structure factors and compare them with the observed structure factors.

-

Locate the remaining non-hydrogen atoms from the difference Fourier map.

-

Refine the atomic coordinates, and anisotropic displacement parameters for all non-hydrogen atoms using a full-matrix least-squares method.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

-

Validation:

-

Assess the quality of the final structural model using metrics such as R-factor, weighted R-factor (wR2), and goodness-of-fit (GooF).

-

Check for any unresolved electron density or other anomalies in the final difference Fourier map.

-

Generate a Crystallographic Information File (CIF) containing all the relevant information about the crystal structure and its determination.

-

Conclusion

While the crystal structure of (3-bromo-2-methylphenyl)methanol remains to be experimentally determined, this technical guide provides the necessary foundational information and a detailed methodological framework for its elucidation. The synthesis protocol is well-established, and the proposed workflow for crystallization and X-ray diffraction analysis follows standard crystallographic practices. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its solid-state properties and facilitating the design of new molecules with enhanced therapeutic potential. Researchers are encouraged to utilize the protocols outlined herein to pursue the crystallographic characterization of this important synthetic intermediate.

References

computational analysis of (3-Bromo-2-methylphenyl)methanol molecular structure

An In-depth Technical Guide on the Computational Analysis of (3-Bromo-2-methylphenyl)methanol Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the structural and electronic analysis of (3-bromo-2-methylphenyl)methanol. Due to the limited availability of specific experimental and computational data for this molecule in peer-reviewed literature, this document focuses on the established theoretical protocols. It serves as a roadmap for researchers aiming to conduct a thorough computational investigation of (3-bromo-2-methylphenyl)methanol or structurally related compounds. The guide details the procedural steps for geometry optimization, vibrational frequency analysis, and the evaluation of electronic properties such as HOMO-LUMO energy gaps and Natural Bond Orbital (NBO) analysis. All quantitative data presented in the tables are illustrative and based on typical values for similar aromatic compounds, intended to provide a practical framework for data presentation and interpretation.

Introduction

(3-Bromo-2-methylphenyl)methanol is a substituted aromatic alcohol with potential applications as a building block in the synthesis of more complex pharmaceutical compounds. A detailed understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful toolkit for elucidating these molecular characteristics at a level of detail that can be challenging to obtain through experimental methods alone.

This guide outlines the standard computational workflow for a comprehensive analysis of the molecular structure of (3-bromo-2-methylphenyl)methanol, from initial structure preparation to the in-depth analysis of its electronic characteristics.

Molecular Structure and Properties

The foundational information for (3-bromo-2-methylphenyl)methanol is summarized in Table 1.

Table 1: Physicochemical Properties of (3-Bromo-2-methylphenyl)methanol

| Property | Value |

| Molecular Formula | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol |

| CAS Number | 83647-43-2 |

| IUPAC Name | (3-bromo-2-methylphenyl)methanol |

| Canonical SMILES | CC1=C(C=CC=C1Br)CO |

| InChI Key | XYDXDWXAAQXHLK-UHFFFAOYSA-N |

Computational Methodology

A robust computational analysis of a molecule like (3-bromo-2-methylphenyl)methanol typically involves a multi-step process. The workflow begins with the optimization of the molecular geometry to find the most stable conformation, followed by calculations to predict its vibrational spectra and electronic properties.

Caption: Computational analysis workflow for (3-Bromo-2-methylphenyl)methanol.

Geometry Optimization

The initial step in the computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a geometry optimization, which systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

Experimental Protocol:

-

Initial Structure: An initial 3D structure of (3-bromo-2-methylphenyl)methanol can be generated using molecular building software (e.g., Avogadro, GaussView).

-

Computational Method: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimizations of organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.

-

Basis Set: A sufficiently large basis set is required to accurately describe the electronic distribution. The 6-311++G(d,p) basis set is a good choice, as it includes diffuse functions (++) to describe anions and Rydberg states, and polarization functions (d,p) to allow for non-spherical electron distribution.

-

Software: The calculations can be performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Illustrative Data:

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, would be extracted from the output of the calculation. Table 2 provides an example of how this data would be presented.

Table 2: Illustrative Optimized Geometrical Parameters for (3-Bromo-2-methylphenyl)methanol

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | 1.905 |

| C-C (aromatic, avg.) | 1.395 | |

| C-C (methyl) | 1.510 | |

| C-O | 1.428 | |

| O-H | 0.965 | |

| Bond Angle | C-C-Br | 120.5 |

| C-C-C (aromatic, avg.) | 120.0 | |

| C-C-O | 110.2 | |

| C-O-H | 109.5 | |

| Dihedral Angle | C-C-C-O | 178.5 |

Note: The values in this table are representative and not from an actual calculation on (3-bromo-2-methylphenyl)methanol.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Experimental Protocol:

-

Input: The optimized geometry from the previous step is used as the input.

-

Calculation Type: A frequency calculation is requested in the quantum chemistry software.

-

Method and Basis Set: The same method (e.g., DFT/B3LYP) and basis set (e.g., 6-311++G(d,p)) as used for the geometry optimization must be employed.

-

Output: The calculation yields the vibrational frequencies, IR intensities, and Raman activities for each normal mode of vibration.

Illustrative Data:

The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model. Table 3 presents a selection of illustrative vibrational modes and their corresponding calculated frequencies.

Table 3: Illustrative Calculated Vibrational Frequencies for (3-Bromo-2-methylphenyl)methanol

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) |

| O-H stretch | 3650 | 55.2 |

| C-H stretch (aromatic) | 3050-3100 | 15.8 |

| C-H stretch (methyl) | 2950-3000 | 25.4 |

| C=C stretch (aromatic) | 1450-1600 | 30.1 |

| C-O stretch | 1050 | 85.7 |

| C-Br stretch | 650 | 45.3 |

Note: The values in this table are representative and not from an actual calculation on (3-bromo-2-methylphenyl)methanol.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. The most common properties investigated computationally are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electrons in the molecule through Natural Bond Orbital (NBO) analysis.

Caption: Key components of electronic property analysis.

Experimental Protocol:

-

Input: The optimized molecular geometry is used.

-

Method and Basis Set: The same level of theory as the geometry optimization is typically used.

-

Calculation Keywords: Specific keywords are used in the input file to request the calculation of molecular orbitals (e.g., Pop=Regular) and NBO analysis (e.g., Pop=NBO).

-

Output: The output will contain the energies of all molecular orbitals, and the NBO analysis will provide information on atomic charges, hybridization, and donor-acceptor interactions.

Illustrative Data:

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. NBO analysis provides insights into the distribution of electron density and the stabilizing effects of hyperconjugation.

Table 4: Illustrative Electronic Properties of (3-Bromo-2-methylphenyl)methanol

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Note: The values in this table are representative and not from an actual calculation on (3-bromo-2-methylphenyl)methanol.

Table 5: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | σ(C-H) | 2.5 |

| σ (C-C) | σ(C-Br) | 1.8 |

Note: The values in this table are representative and not from an actual calculation on (3-bromo-2-methylphenyl)methanol. LP denotes a lone pair, and σ denotes an antibonding orbital.*

Safety and Handling

(3-Bromo-2-methylphenyl)methanol should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Theoretical Reactivity of (3-Bromo-2-methylphenyl)methanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of (3-Bromo-2-methylphenyl)methanol and its structural isomers. The document explores the anticipated behavior of these compounds in various chemical transformations, including electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, and oxidation of the alcohol functionality. The discussion is grounded in the fundamental principles of organic chemistry, considering the electronic and steric effects imparted by the bromo, methyl, and hydroxymethyl substituents on the phenyl ring. Detailed experimental protocols for representative reactions are provided, along with structured data tables summarizing predicted reactivity patterns. Furthermore, key reaction pathways and experimental workflows are visualized using the DOT language for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry and drug development, offering insights into the potential chemical space accessible from these versatile building blocks.

Introduction

(3-Bromo-2-methylphenyl)methanol and its isomers are substituted benzyl alcohol derivatives that hold potential as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and materials. The reactivity of these compounds is governed by the interplay of three key functional groups: the aromatic ring, the benzylic alcohol, and the bromo and methyl substituents. Understanding the theoretical reactivity of these isomers is crucial for designing efficient synthetic routes and predicting potential side reactions. This guide will systematically explore the expected reactivity of these molecules in three major classes of reactions: electrophilic aromatic substitution, nucleophilic substitution, and oxidation.

Electronic and Steric Effects of Substituents

The reactivity of the aromatic ring and the benzylic carbon is significantly influenced by the electronic and steric effects of the bromo, methyl, and hydroxymethyl groups.

-

Bromo Group (-Br): The bromine atom is an electronegative group that exerts a deactivating, electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). Overall, halogens are considered deactivating groups but are ortho, para-directing in electrophilic aromatic substitution.[1][2][3]

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. It is an activating group and is ortho, para-directing.[4][5]

-

Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating due to the electronegativity of the oxygen atom (-I effect). It is generally considered an ortho, para-director.

The combination and relative positions of these groups on the phenyl ring will dictate the overall reactivity and regioselectivity of the isomers.

Theoretical Reactivity Analysis

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene and its derivatives. The position of substitution on the (3-Bromo-2-methylphenyl)methanol isomers will be determined by the combined directing effects of the substituents.

The isomers of (3-Bromo-2-methylphenyl)methanol include:

-

(3-Bromo-2-methylphenyl)methanol

-

(4-Bromo-2-methylphenyl)methanol

-

(5-Bromo-2-methylphenyl)methanol

-

(2-Bromo-3-methylphenyl)methanol

-

(2-Bromo-4-methylphenyl)methanol

-

(2-Bromo-5-methylphenyl)methanol

-

(3-Bromo-4-methylphenyl)methanol

-

(3-Bromo-5-methylphenyl)methanol

-

(4-Bromo-3-methylphenyl)methanol

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Isomer | Activating/Deactivating Groups | Predicted Major Substitution Position(s) | Rationale |

| (3-Bromo-2-methylphenyl)methanol | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C4, C6 | The powerful ortho, para-directing effect of the methyl group at C2 directs to C1 (occupied), C3 (occupied), and C5. The bromo group at C3 directs to C2 (occupied), C4, and C6. The hydroxymethyl group directs to the adjacent positions. The C4 and C6 positions are favored due to activation by the methyl group and direction by the bromo group. |

| (4-Bromo-2-methylphenyl)methanol | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C3, C5 | The methyl group at C2 directs to C1 (occupied), C3, and C5. The bromo group at C4 directs to C3 and C5. Both groups reinforce substitution at C3 and C5. |

| (5-Bromo-2-methylphenyl)methanol | -CH₃ (activating, o,p), -Br (deactivating, o,p), -CH₂OH (weakly deactivating, o,p) | C4, C6 | The methyl group at C2 directs to C1 (occupied), C3, and C5 (occupied). The bromo group at C5 directs to C4 and C6. The hydroxymethyl group directs to adjacent positions. C4 and C6 are the most likely positions. |

Logical Flow for Predicting EAS Regioselectivity

Caption: Workflow for predicting the major products of electrophilic aromatic substitution.

Nucleophilic Substitution at the Benzylic Position

The hydroxyl group of a benzyl alcohol can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the intermediate benzylic carbocation favors the Sₙ1 pathway.[6][7][8]

Predicted Reactivity for Nucleophilic Substitution:

| Isomer | Electronic Effect on Benzylic Cation | Predicted Relative Rate of Sₙ1 Reaction | Rationale |

| (3-Bromo-2-methylphenyl)methanol | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (m-): weak destabilizing inductive | Moderate | The ortho-methyl group can sterically hinder the approach of the nucleophile in an Sₙ2 reaction, while providing some stabilization to the benzylic cation. |

| (4-Bromo-2-methylphenyl)methanol | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (p-): weak destabilizing inductive, weak stabilizing resonance | Moderate to Fast | The para-bromo group can participate in resonance stabilization of the benzylic cation. |

| (5-Bromo-2-methylphenyl)methanol | -CH₃ (o-): destabilizing inductive, stabilizing hyperconjugation; -Br (m-): weak destabilizing inductive | Moderate | Similar to the 3-bromo-2-methyl isomer. |

General Mechanism for Sₙ1 Reaction of Benzyl Alcohols

Caption: The Sₙ1 pathway for nucleophilic substitution of a benzyl alcohol.

Oxidation of the Benzylic Alcohol

Primary benzyl alcohols can be oxidized to the corresponding benzaldehydes or further to benzoic acids, depending on the oxidizing agent used.[9] The electronic nature of the substituents on the aromatic ring can influence the rate of oxidation. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.

Predicted Reactivity for Oxidation to Benzaldehyde:

| Isomer | Net Electronic Effect of Substituents | Predicted Relative Rate of Oxidation | Rationale |

| (3-Bromo-2-methylphenyl)methanol | -CH₃ (activating) vs. -Br (deactivating) | Moderate | The activating effect of the methyl group is likely to be slightly stronger than the deactivating effect of the bromo group. |

| (4-Bromo-2-methylphenyl)methanol | -CH₃ (activating) vs. -Br (deactivating) | Moderate | Similar to the 3-bromo-2-methyl isomer. |

| (5-Bromo-2-methylphenyl)methanol | -CH₃ (activating) vs. -Br (deactivating) | Moderate | Similar to the 3-bromo-2-methyl isomer. |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the specific isomers of (3-Bromo-2-methylphenyl)methanol.

Protocol for Electrophilic Bromination of the Aromatic Ring

Objective: To introduce a second bromine atom onto the aromatic ring.

Materials:

-

(Bromo-methylphenyl)methanol isomer

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the (bromo-methylphenyl)methanol isomer (1.0 eq) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Electrophilic Bromination

Caption: A typical experimental workflow for the bromination of an aromatic ring.

Protocol for Nucleophilic Substitution with Bromide

Objective: To convert the benzylic alcohol to a benzyl bromide.

Materials:

-

(Bromo-methylphenyl)methanol isomer

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Dichloromethane (DCM) or Diethyl ether

-

Ice bath

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure (using PBr₃):

-

Dissolve the (bromo-methylphenyl)methanol isomer (1.0 eq) in anhydrous DCM or diethyl ether in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude benzyl bromide can be used directly or purified by chromatography if necessary.

Protocol for Oxidation to Benzaldehyde

Objective: To oxidize the benzylic alcohol to the corresponding aldehyde.

Materials:

-

(Bromo-methylphenyl)methanol isomer

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure (using PCC):

-

To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of the (bromo-methylphenyl)methanol isomer (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

-

Purify the product by column chromatography on silica gel if necessary.

Conclusion

The theoretical reactivity of (3-Bromo-2-methylphenyl)methanol and its isomers is a product of the complex interplay between the electronic and steric effects of the bromo, methyl, and hydroxymethyl substituents. This guide provides a foundational understanding of the expected behavior of these compounds in key organic transformations. The activating, ortho, para-directing nature of the methyl group will likely be a dominant factor in electrophilic aromatic substitution, while the stability of the benzylic carbocation will govern the facility of nucleophilic substitution reactions. The oxidation of the benzylic alcohol is expected to proceed readily under standard conditions. The provided experimental protocols offer a starting point for the practical application of this theoretical knowledge in a laboratory setting. Further experimental and computational studies are warranted to precisely quantify the reactivity of these versatile isomers and unlock their full potential in synthetic applications.

References

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Bromo-2-Methylbenzyl Alcohol: A Technical Guide

This guide provides a detailed overview of the spectroscopic characterization of 3-bromo-2-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds, including 3-bromobenzyl alcohol and 3-methylbenzyl alcohol. The methodologies described herein are standard analytical protocols for the structural elucidation of organic molecules.

Molecular Structure and Properties

-

IUPAC Name: (3-Bromo-2-methylphenyl)methanol

-

CAS Number: 83647-43-2[2]

-

Molecular Formula: C₈H₉BrO[1]

-

Molecular Weight: 201.06 g/mol [1]

-

Appearance: Expected to be a solid at room temperature.[1][3]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-bromo-2-methylbenzyl alcohol. These predictions are derived from the known spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.8 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C -CH₂OH |

| ~138 | Ar-C -CH₃ |

| ~132 | Ar-C H |

| ~130 | Ar-C H |

| ~127 | Ar-C H |

| ~123 | Ar-C -Br |

| ~64 | -C H₂OH |

| ~22 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| ~700 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |